Product packaging for 2-Methyl-butoxy-benzene(Cat. No.:)

2-Methyl-butoxy-benzene

Cat. No.: B8510382
M. Wt: 164.24 g/mol
InChI Key: CHCGWVHHRJNLRE-UHFFFAOYSA-N
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Description

Contextualization of Alkyl Aryl Ethers in Modern Organic Chemistry

Alkyl aryl ethers are a significant class of organic compounds characterized by an ether linkage connecting an alkyl group and an aryl group. This structural motif is a cornerstone in the architecture of numerous molecules of biological and industrial importance. researchgate.net In medicinal chemistry, the alkyl aryl ether linkage is present in a wide array of approved small-molecule drugs. researchgate.net Their prevalence stems from the ether group's ability to act as a stable, relatively inert linker that can influence the molecule's conformation, solubility, and electronic properties.

The synthesis of alkyl aryl ethers has been a long-standing area of research in organic chemistry. Classic methods such as the Williamson ether synthesis remain relevant, particularly for simple structures. nih.gov However, the demand for more complex and functionally diverse molecules has spurred the development of advanced synthetic strategies. Modern approaches include transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Lam-Evans couplings, which offer powerful methods for C-O bond formation. nih.gov Concurrently, research into direct and site-selective C-H oxygenation of arenes provides a more atom-economical route to these ethers. researchgate.net Innovations continue to emerge, including transition-metal-free arylations and catalytic versions of the Williamson synthesis using weaker alkylating agents at high temperatures, reflecting the ongoing effort to create greener and more efficient synthetic pathways. researchgate.netorganic-chemistry.org

Unique Structural Features and Topological Considerations of 2-Methyl-butoxy-benzene

This compound, with the chemical formula C₁₁H₁₆O, is an alkyl aryl ether distinguished by its specific substituent pattern: a phenyl group bonded to an oxygen atom, which is in turn attached to a 2-methylbutyl group. nih.gov A key structural feature is the presence of a chiral center at the second carbon of the butoxy chain. ontosight.ai This chirality means the compound exists as a pair of enantiomers: (+)-2-Methyl-butoxy-benzene and (-)-2-Methyl-butoxy-benzene, which are non-superimposable mirror images of each other. ontosight.ai While enantiomers share identical physical properties in an achiral environment, their interaction with other chiral molecules, such as biological receptors or chiral catalysts, can differ significantly. ontosight.ai

The branched nature of the 2-methylbutoxy group introduces steric bulk near the ether linkage. This steric hindrance can influence the molecule's reactivity, conformational preferences, and intermolecular interactions compared to its linear isomer, 1-butoxybenzene. vulcanchem.com From a topological perspective, the shape and connectivity of molecules like this compound are fundamental considerations in the design of more complex supramolecular structures. rsc.org The specific geometry and electronic nature of the aryl group combined with the size and chirality of the alkyl chain are critical parameters when such moieties are incorporated as building blocks in materials like liquid crystals or as ligands in coordination polymers. bohrium.comresearchgate.net The study of how these fundamental structural units assemble and interact is crucial for designing materials with desired properties. researchgate.net

Overview of Key Research Disciplines Engaged in the Study of this compound

Research interest in this compound and related alkyl aryl ethers spans several scientific disciplines, driven by their diverse properties and applications.

Organic and Synthetic Chemistry : This field focuses on developing novel and efficient methods for the synthesis of alkyl aryl ethers. organic-chemistry.org Researchers explore new catalysts, reaction conditions, and strategies like C-H activation to build these molecules, often using compounds like this compound as representative targets to test the scope and limitations of new methodologies. researchgate.netnih.gov

Materials Science : Derivatives containing the 2-methylbutoxy group are investigated for their use in advanced materials. For example, the chiral 2-methylbutoxy unit is incorporated into molecules designed to form liquid crystals, where the chirality can induce the formation of specific mesophases with unique optical and electro-optical properties. bohrium.comresearchgate.net

Analytical Chemistry : In this discipline, precise methods are developed for the detection and quantification of specific compounds. Gas chromatography (GC), often coupled with flame ionization detection (GC-FID) or mass spectrometry (MS), is a standard technique for analyzing volatile organic compounds, including various alkoxybenzenes in different matrices. iteh.airroij.com Such methods are essential for quality control and research.

Flavor and Fragrance Chemistry : Some alkyl aryl ethers are valued for their characteristic odors and are used as flavoring agents in food products or as fragrance components. ontosight.ai Research in this area involves the identification, synthesis, and sensory evaluation of these compounds.

Pharmacology and Medicinal Chemistry : While this compound itself is not a therapeutic agent, the alkyl aryl ether motif is a key component in many biologically active compounds and pharmaceuticals. researchgate.netnih.gov Research in this area involves synthesizing and testing derivatives to understand structure-activity relationships and develop new drugs. nih.govgoogle.com

Scope and Objectives of the Comprehensive Research Compendium on this compound

This article serves as a focused compendium on the chemical compound this compound. The primary objective is to present a scientifically accurate and detailed overview of its fundamental characteristics, framed within the broader context of alkyl aryl ether chemistry. The scope of this work is intentionally centered on the core chemical and structural aspects of the molecule.

The discussion begins by contextualizing alkyl aryl ethers in modern organic chemistry, highlighting their significance and the evolution of their synthesis. It then delves into the specific structural features of this compound, including its chirality and topological considerations. The article further provides an overview of the key research disciplines where this compound and its structural analogues are of interest. By adhering to this structured outline, this compendium aims to provide an authoritative and informative resource for researchers and students engaged in the fields of chemistry and materials science.

Physicochemical Properties of this compound

The following table summarizes key computed physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₆O nih.gov
Molecular Weight 164.24 g/mol nih.gov
IUPAC Name 2-methylbutoxybenzene nih.gov
XLogP3 3.6 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 4 nih.gov
Exact Mass 164.120115130 Da nih.gov
Topological Polar Surface Area 9.2 Ų nih.gov
Heavy Atom Count 12 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O B8510382 2-Methyl-butoxy-benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-methylbutoxybenzene

InChI

InChI=1S/C11H16O/c1-3-10(2)9-12-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3

InChI Key

CHCGWVHHRJNLRE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Preparation Routes for 2 Methyl Butoxy Benzene

Classical Etherification Approaches for Phenol (B47542) Derivatives

Traditional methods for ether synthesis have long been the bedrock of organic chemistry, providing reliable, albeit sometimes harsh, pathways to a wide array of ethers.

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a fundamental and widely used method for preparing ethers. wikipedia.org It typically involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. wikipedia.orgbyjus.com For the synthesis of 2-Methyl-butoxy-benzene, this would involve the reaction of sodium phenoxide with a 2-methylbutyl halide.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the 2-methylbutyl halide. wikipedia.org This one-step process involves a backside attack, leading to the formation of the ether and a salt byproduct. byjus.com

Optimization Strategies:

Several factors can be optimized to improve the yield and efficiency of the Williamson synthesis for this compound:

Choice of Reactants: To synthesize an unsymmetrical ether like this compound, there are two potential routes: reacting phenoxide with a 2-methylbutyl halide, or reacting a 2-methylbutoxide with a halobenzene. organicchemistrytutor.com The former is generally preferred because aryl halides are less reactive towards SN2 substitution. francis-press.com

Base and Solvent: A strong base, such as sodium hydride (NaH), is often used to deprotonate phenol to form the more nucleophilic phenoxide ion. masterorganicchemistry.comkhanacademy.org The choice of solvent is also critical; aprotic polar solvents can enhance the rate of SN2 reactions. rsc.org However, sometimes the alcohol itself can serve as the solvent. organic-chemistry.org

Temperature: While many Williamson syntheses require elevated temperatures, recent advancements have explored high-temperature catalytic processes that can utilize weaker alkylating agents. acs.orgresearchgate.net

Leaving Group: The nature of the leaving group on the alkyl halide is important. Bromides and iodides are generally better leaving groups than chlorides, leading to faster reaction rates.

Reactant 1Reactant 2BaseSolventKey Considerations
Phenol2-Methylbutyl bromideSodium HydrideTetrahydrofuran (THF)Favored pathway due to primary alkyl halide.
2-MethylbutanolBromobenzeneSodium HydrideNot favorableAryl halide is unreactive to SN2 attack.

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry. rsc.orgnih.gov This reaction is particularly valuable for the synthesis of chiral compounds. rsc.org In the context of this compound, if a chiral, enantiomerically pure 2-methylbutanol is used, the Mitsunobu reaction with phenol can, in principle, produce the corresponding chiral ether with inversion of configuration at the stereocenter.

The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net The reaction mechanism is complex but generally involves the activation of the alcohol by the phosphine-azodicarboxylate adduct. nih.gov

Stereo- and Regioselective Considerations:

Stereoselectivity: A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center. nih.gov This makes it a powerful tool for controlling the stereochemical outcome of the product. However, the degree of inversion can be influenced by the specific phosphine used. acs.org

AlcoholNucleophileReagentsStereochemical Outcome
(S)-2-MethylbutanolPhenolPPh₃, DEAD(R)-2-Methyl-butoxy-benzene
(R)-2-MethylbutanolPhenolPPh₃, DEAD(S)-2-Methyl-butoxy-benzene

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from aryl halides and alcohols or phenols. wikipedia.orgorganic-chemistry.org Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgmdpi.com However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. wikipedia.org

The synthesis of this compound via the Ullmann condensation would involve the coupling of a halobenzene with 2-methylbutanol in the presence of a copper catalyst.

Catalyst Design and Ligand Effects:

The efficiency of the Ullmann condensation is highly dependent on the design of the copper catalyst and the nature of the supporting ligands.

Catalyst Source: Both copper(I) and copper(II) salts can be used as catalyst precursors. researchgate.net In some cases, copper nanoparticles have also been employed. mdpi.com

Ligands: The use of ligands is crucial for promoting the reaction under mild conditions. mdpi.com A variety of ligands have been developed, including diamines, diols, and N,N-dimethylglycine. organic-chemistry.orgacs.org These ligands can stabilize the copper catalyst and facilitate the key steps of the catalytic cycle. The electronic properties of the ligands can significantly impact the reaction rate and yield. nih.gov

Base and Solvent: A base is typically required to deprotonate the alcohol. nih.gov The choice of solvent can also influence the reaction outcome.

Aryl HalideAlcoholCatalyst SystemKey Features
Iodobenzene2-MethylbutanolCuI / N,N-dimethylglycineMild conditions, good yields. organic-chemistry.org
Bromobenzene2-MethylbutanolCuI / Diol ligandEffective for less reactive aryl bromides. acs.org
Chlorobenzene2-MethylbutanolCu(OAc)₂ / LigandCan be effective with appropriate ligand design.

Advanced Cross-Coupling Strategies for C-O Bond Formation

In addition to classical methods, modern cross-coupling reactions have emerged as powerful tools for the synthesis of aryl ethers, offering improved efficiency, functional group tolerance, and milder reaction conditions.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification counterpart, have revolutionized the synthesis of aryl ethers. rsc.org These reactions allow for the coupling of aryl halides with alcohols under relatively mild conditions. organic-chemistry.orgnih.gov

The synthesis of this compound using this method would involve the reaction of a halogenated benzene (B151609) with 2-methylbutanol in the presence of a palladium catalyst, a phosphine ligand, and a base.

Key Research Findings:

Ligand Development: The development of bulky, electron-rich phosphine ligands has been instrumental in the success of palladium-catalyzed etherification. organic-chemistry.org These ligands promote the crucial reductive elimination step of the catalytic cycle.

Precatalysts: The use of well-defined palladium precatalysts can improve the reliability and efficiency of the reaction. nih.govnih.gov

Substrate Scope: These methods are often tolerant of a wide range of functional groups on both the aryl halide and the alcohol. nih.gov

Aryl HalideAlcoholCatalyst SystemBase
Bromobenzene2-MethylbutanolPd(OAc)₂ / Bulky Phosphine LigandSodium tert-butoxide
Chlorobenzene2-MethylbutanolPalladium Precatalyst / Phosphine LigandCesium Carbonate

Modern copper-catalyzed methods for C-O bond formation have seen significant advancements, offering a more cost-effective alternative to palladium-based systems. mdpi.com These methods often utilize carefully designed ligands to achieve high efficiency and broad substrate scope. nih.govnih.gov

For the synthesis of this compound, these methods would couple a halobenzene with 2-methylbutanol using a copper catalyst and a suitable ligand.

Recent Developments:

Ligand-Free Systems: Some protocols have been developed that proceed without the need for an external ligand, particularly when using lithium alkoxides. organic-chemistry.org

Room Temperature Reactions: The development of highly active N¹,N²-diarylbenzene-1,2-diamine ligands has enabled copper-catalyzed etherification of aryl bromides to proceed at room temperature. nih.govchemrxiv.orgresearchgate.net

Mechanism: Mechanistic studies have shown that the C-O bond-forming step can be influenced by the ligand design, with some systems proceeding through a different mechanism than previously understood. nih.govresearchgate.net

Aryl HalideAlcoholCatalyst SystemConditions
Bromobenzene2-MethylbutanolCuI / N¹,N²-diarylbenzene-1,2-diamine ligandRoom Temperature. nih.gov
Iodobenzene2-MethylbutanolCuI (ligand-free)Elevated temperature, use of lithium alkoxide. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. Key areas of focus include the reduction or elimination of hazardous solvents and the use of catalytic methods.

Traditional etherification reactions often rely on volatile organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free reaction conditions offer a greener alternative, often leading to shorter reaction times, higher yields, and simplified work-up procedures. researchgate.net For the synthesis of this compound, a solvent-free approach could be envisioned based on the Williamson ether synthesis, where a salt of phenol (e.g., sodium or potassium phenoxide) is reacted with a 2-methylbutyl halide.

Mechanochemistry, the use of mechanical force to induce chemical reactions, represents another powerful solvent-free technique. beilstein-journals.orgrsc.org High-temperature ball milling, for instance, has been successfully employed for the synthesis of bulky diamondoid ethers, demonstrating that thermal activation under mechanochemical conditions can facilitate reactions that are otherwise difficult to achieve. irb.hr This approach could potentially be adapted for the synthesis of this compound, offering benefits such as reduced reaction times and the use of environmentally friendly inorganic bases. irb.hr

A hypothetical mechanochemical synthesis of this compound could involve milling phenol with a suitable base and a 2-methylbutylating agent. The efficiency of such a process would depend on factors like the milling frequency, temperature, and the nature of the reactants and base used.

Interactive Data Table: Comparison of Conventional vs. Green Synthetic Approaches for Aryl Ether Synthesis

Biocatalysis offers a highly selective and environmentally friendly route to chemical synthesis. While the direct enzymatic formation of the ether bond in this compound is not a widely established method, enzymes can be employed in key steps of the synthesis. For instance, lipases are well-known for their ability to catalyze esterification and transesterification reactions with high enantioselectivity. thieme-connect.de This could be relevant for the synthesis of chiral precursors.

A chemoenzymatic approach could involve the use of a lipase (B570770) for the kinetic resolution of a racemic mixture containing the 2-methylbutoxy group, thereby introducing the desired stereochemistry early in the synthetic sequence. clockss.orgresearchgate.net For example, a racemic 2-methylbutanol could be resolved through lipase-catalyzed acylation, and the resulting enantiomerically pure alcohol could then be used in a subsequent chemical step to form the ether linkage. The use of whole-cell biocatalysts or isolated enzymes can be advantageous, with reactions often performed in aqueous media under mild conditions. google.com

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in the synthesis of a specific isomer of this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of Williamson ether synthesis, the primary desired reaction is O-alkylation of the phenol. However, under certain conditions, C-alkylation of the aromatic ring can occur as a competing side reaction. The choice of solvent, base, and reaction conditions can significantly influence the chemoselectivity.

Regioselectivity is crucial when dealing with substituted phenols. For the synthesis of this compound from an unsubstituted phenol, regioselectivity is not a primary concern. However, if a substituted phenol were used, directing the etherification to a specific hydroxyl group would be a key challenge.

Stereoselectivity is a major consideration in the synthesis of this compound due to the chiral center in the 2-methylbutyl group. If the synthesis starts from a racemic 2-methylbutyl precursor, the product will be a racemic mixture of (R)- and (S)-2-Methyl-butoxy-benzene. To obtain a single enantiomer, an asymmetric synthesis or a resolution step is necessary. Asymmetric synthesis could involve the use of a chiral catalyst or auxiliary to favor the formation of one enantiomer. ontosight.ai Alternatively, as mentioned in the biocatalysis section, resolution of the racemic alcohol or a derivative can provide the enantiomerically pure starting material.

The stereochemical outcome of the Williamson ether synthesis is typically an SN2 reaction, which proceeds with inversion of configuration at the chiral center of the alkylating agent. Therefore, if the synthesis starts with (S)-2-methylbutyl bromide, the product would be (R)-2-Methyl-butoxy-benzene.

Interactive Data Table: Factors Influencing Selectivity in Aryl Ether Synthesis

Scale-Up Considerations and Process Intensification for Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scale-up parameters and process intensification strategies. The goal is to develop a safe, efficient, and cost-effective manufacturing process.

Scale-Up Considerations:

Heat Transfer: Etherification reactions can be exothermic. Maintaining optimal temperature control is crucial to prevent side reactions and ensure safety. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging. The use of specialized reactors, such as those with internal cooling coils or jacketed vessels, is necessary.

Mass Transfer: Efficient mixing of reactants is essential for achieving high conversion rates and selectivity. The choice of impeller design and agitation speed is critical, especially in heterogeneous reaction mixtures.

Reaction Kinetics: A thorough understanding of the reaction kinetics is necessary to predict the reaction behavior at a larger scale and to optimize reaction times and temperatures.

Safety: The flammability of solvents and reactants, as well as the potential for runaway reactions, must be carefully managed through proper engineering controls and safety protocols.

Process Intensification: Process intensification aims to develop smaller, more efficient, and safer chemical production processes. For the synthesis of this compound, several process intensification strategies could be employed:

Continuous Flow Reactors: Moving from traditional batch reactors to continuous flow systems can offer significant advantages, including improved heat and mass transfer, better temperature control, enhanced safety due to smaller reaction volumes, and the potential for higher throughput. google.com Microreactors, for example, provide a very uniform residence time and excellent thermal control. google.com

Reactive Distillation: In cases where the reaction equilibrium is unfavorable, reactive distillation can be used to simultaneously carry out the reaction and separate the products, thereby driving the reaction to completion. researchgate.netcetjournal.it This could be applicable if the etherification is reversible.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in etherification reactions. tci-thaijo.orgrsc.org Scaling up microwave-assisted synthesis from a laboratory to an industrial scale presents challenges but is an active area of research. tci-thaijo.org

The choice of the most suitable scale-up and process intensification strategy will depend on the specific synthetic route chosen for this compound and a detailed techno-economic analysis.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methyl Butoxy Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Stereochemical Assignments

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Proton and Carbon Signal Assignment

The structural complexity of 2-Methyl-butoxy-benzene necessitates the use of multi-dimensional NMR techniques for unambiguous signal assignment. A combination of 1D (¹H and ¹³C) and 2D NMR experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allows for a complete mapping of the molecule's atomic connectivity. youtube.comsdsu.educolumbia.edu

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbons.

COSY: This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edunih.gov This is crucial for identifying adjacent protons within the 2-methylbutyl chain and the aromatic ring.

HSQC: The HSQC experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (¹JCH). columbia.edulibretexts.org This allows for the direct assignment of protonated carbons.

HMBC: The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.educolumbia.edulibretexts.org This is particularly useful for identifying quaternary carbons and piecing together the entire molecular skeleton by connecting different fragments.

Predicted NMR Data for this compound:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Number Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity Key HMBC Correlations (H to C)
1 ~75.0 ~3.80 dd C2, C3, C1'
2 ~35.0 ~1.80 m C1, C3, C4, C5
3 ~26.0 ~1.55 / ~1.35 m C1, C2, C4, C5
4 ~11.0 ~0.95 t C2, C3
5 ~16.0 ~0.98 d C2, C3
1' ~159.0 - - H1, H2'/6'
2'/6' ~114.0 ~6.90 d C4', C1'
3'/5' ~129.5 ~7.25 t C1', C5'/3'

This is an interactive table. Click on the headers to sort.

Dynamic NMR Studies for Conformational Analysis and Rotational Barriers

Dynamic NMR (DNMR) is a powerful technique used to study the rates and thermodynamics of conformational changes in molecules. nih.govnih.govunibas.it For this compound, DNMR can be employed to investigate the rotational barriers around the C(aryl)-O, O-C1, and C2-C3 bonds. At low temperatures, the rotation around these bonds may become slow on the NMR timescale, leading to the observation of distinct signals for different conformers. As the temperature is increased, these signals broaden and eventually coalesce into time-averaged signals. acs.org By analyzing the changes in the NMR line shape as a function of temperature, it is possible to determine the energy barriers for these rotational processes. This information provides valuable insight into the molecule's conformational preferences and flexibility. acs.org

Diffusion-Ordered Spectroscopy (DOSY) in Mixture Analysis

Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different components in a mixture based on their translational diffusion coefficients. rsc.org This method is particularly useful for analyzing mixtures of isomers, such as this compound and its structural isomers (e.g., 1-methoxy-2-propylbenzene, 3-methyl-butoxy-benzene). magritek.comapm.ac.cn Since the diffusion coefficient is related to the size and shape of a molecule, isomers with different structures will diffuse at different rates. researchgate.net The DOSY experiment generates a 2D plot with chemical shifts on one axis and diffusion coefficients on the other. ucsb.edu All the signals belonging to a single component will align horizontally, allowing for the separation of the spectra of each isomer in the mixture without the need for physical separation. apm.ac.cn

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a crucial tool for determining the elemental composition of a compound and for elucidating its structure through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation through Fragment Ion Characterization

The molecular formula of this compound is C₁₁H₁₆O, which corresponds to a monoisotopic mass of 164.1201 Da. nih.gov HRMS can confirm this exact mass with high accuracy, which is a key step in its identification.

Tandem mass spectrometry (MS/MS) provides further structural information by analyzing the fragmentation patterns of a selected precursor ion. nih.govmdpi.comnih.govrsc.orgnih.gov In an MS/MS experiment, the molecular ion of this compound (m/z 164.12) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation of alkoxybenzenes typically involves cleavage of the C-O ether bond and rearrangements. libretexts.orgyoutube.com

Expected Fragmentation Pathways for this compound:

Loss of the 2-methylbutyl radical: Cleavage of the O-C1 bond can lead to the formation of a phenoxy radical and a 2-methylbutyl cation, or a phenoxy cation and a 2-methylbutyl radical. The more stable fragment is typically observed. A common fragmentation would be the formation of the phenoxy cation at m/z 93, or a protonated phenol (B47542) ion at m/z 94.

Benzylic-type cleavage: Although not a true benzylic position, cleavage alpha to the aromatic ring within the alkyl chain can occur. A prominent fragment in alkylbenzenes is the tropylium ion at m/z 91, which can be formed through rearrangement. youtube.com

Loss of alkenes: Fragmentation within the 2-methylbutyl chain can lead to the loss of neutral alkene molecules. For example, loss of butene (C₄H₈) from the molecular ion would result in a fragment at m/z 108. docbrown.inforesearchgate.net

Table 2: Predicted Key Fragment Ions for this compound in MS/MS

m/z (Da) Proposed Structure/Formula Fragmentation Pathway
164.12 [C₁₁H₁₆O]⁺ Molecular Ion
108.06 [C₇H₈O]⁺ Loss of butene (C₄H₈)
94.04 [C₆H₆O]⁺ Formation of protonated phenol
91.05 [C₇H₇]⁺ Formation of tropylium ion

This is an interactive table. Click on the headers to sort.

Ion Mobility Spectrometry (IMS) Coupled with MS for Isomeric Separation

Ion Mobility Spectrometry (IMS) is a gas-phase separation technique that separates ions based on their size, shape, and charge. nih.govmdpi.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that may have identical mass-to-charge ratios and similar fragmentation patterns. nih.govresearchgate.netnews-medical.net

Isomers such as this compound, 3-Methyl-butoxy-benzene, and tert-butoxy-benzene, while having the same exact mass, possess different three-dimensional shapes. These differences in shape lead to different collision cross-sections (CCS) with a buffer gas in the IMS cell. As a result, they will have different drift times through the ion mobility cell, allowing for their separation prior to mass analysis. This technique is highly effective for resolving complex isomeric mixtures and providing a higher level of confidence in compound identification. news-medical.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a detailed fingerprint based on the vibrations of its constituent parts: the benzene (B151609) ring, the ether linkage, and the 2-methyl-butoxy alkyl chain.

In IR spectroscopy, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes, provided these vibrations cause a change in the molecule's dipole moment. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light (typically from a laser). Vibrational modes that cause a change in the polarizability of the molecule are Raman-active.

The spectrum of this compound can be interpreted by assigning specific absorption bands (in IR) or scattering peaks (in Raman) to particular molecular motions. Key expected vibrational modes include:

Aromatic C-H Stretches: These typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretches: Strong absorptions from the methyl and methylene groups of the butoxy chain are expected in the 2960-2850 cm⁻¹ range.

Aromatic C=C Stretches: The benzene ring exhibits characteristic stretching vibrations that appear as a series of peaks in the 1600-1450 cm⁻¹ region.

C-O-C Ether Stretches: The asymmetric and symmetric stretching of the ether linkage results in strong, characteristic bands. The asymmetric stretch is typically found around 1250 cm⁻¹, while the symmetric stretch is weaker and appears near 1040 cm⁻¹.

Aromatic C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region are indicative of the substitution pattern on the benzene ring.

The following table summarizes the probable vibrational frequencies and their assignments for this compound, based on data from analogous aromatic and ether compounds.

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000Benzene Ring
Aliphatic C-H Stretch2960 - 28502-Methyl-butoxy Group
Aromatic C=C Stretch1600 - 1450Benzene Ring
CH₂/CH₃ Bending1470 - 1450 / 1380 - 13702-Methyl-butoxy Group
Asymmetric C-O-C Stretch~1250Aryl-Alkyl Ether
Symmetric C-O-C Stretch~1040Aryl-Alkyl Ether
Aromatic C-H Out-of-Plane Bend900 - 675Substituted Benzene

Attenuated Total Reflectance (ATR-IR) is a sampling technique that has become a leading method for obtaining the infrared spectrum of liquid and solid samples. nih.govcdnsciencepub.com It works by measuring the changes that occur in a totally internally reflected infrared beam when the beam comes into contact with a sample. cdnsciencepub.com An infrared beam is directed onto an optically dense crystal with a high refractive index at a specific angle. This internal reflectance creates an evanescent wave that extends beyond the surface of the crystal into the sample held in contact with it. cdnsciencepub.com For a liquid sample like this compound, ATR-IR is particularly advantageous as it requires minimal to no sample preparation and only a small sample volume. cdnsciencepub.com The technique provides high-quality, reproducible spectra comparable to traditional transmission IR. nih.gov

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance Raman scattering by molecules adsorbed onto rough metal surfaces, such as silver or gold nanostructures. researchgate.net While standard Raman spectroscopy can suffer from weak signals, SERS can amplify the signal by factors of 10¹² or more, enabling the detection of even trace amounts of an analyte. researchgate.net For this compound, SERS could be employed for trace-level detection and identification, for instance, in environmental monitoring or quality control applications where minute quantities of the compound need to be detected. The enhancement effect is greatest for molecules in close proximity to the metallic surface, and the resulting spectrum can provide detailed structural information. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

The this compound molecule is chiral due to the presence of a stereocenter at the second carbon atom of the 2-methyl-butoxy group. Therefore, it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Methyl-butoxy-benzene and (S)-2-Methyl-butoxy-benzene. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is applicable for its stereochemical analysis.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. rsc.org A CD spectrum plots this difference (ΔA = A_L - A_R) as a function of wavelength. Non-racemic samples of this compound would be expected to show CD signals corresponding to the electronic transitions of the benzene chromophore. The aromatic ring itself is not chiral, but it is perturbed by the attached chiral alkyl group, making its electronic transitions CD-active. Studies on other compounds containing the (S)-2-methylbutoxy group have demonstrated the utility of CD in probing the conformation of the chiral side chains. tue.nl The sign and magnitude of the CD bands (known as the Cotton effect) can be used to determine the absolute configuration of the stereocenter by comparing experimental spectra to theoretical calculations or to spectra of related compounds with known configurations. vlabs.ac.in

Optical Rotatory Dispersion (ORD) is the measurement of the variation of the specific rotation of a chiral compound with the wavelength of light. vlabs.ac.inwikipedia.org An ORD spectrum is a plot of the specific rotation [α] versus wavelength. vlabs.ac.in For a chiral compound like this compound that has a chromophore absorbing in the UV region, the ORD curve will show an anomaly, known as a Cotton effect, in the region of the absorption band. vlabs.ac.in The shape of this Cotton effect curve is directly related to the stereochemistry of the molecule. researchgate.net Both ORD and CD are powerful, non-destructive techniques for assessing the enantiomeric purity of a sample and determining the absolute configuration of its chiral centers. researchgate.netrsc.org

X-ray Crystallography and Electron Diffraction for Solid-State Structural Determination (of this compound or its Derivatives)

X-ray Crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal. youtube.com Since this compound is a liquid at room temperature, X-ray crystallography cannot be performed on the compound itself. However, the technique could be applied to a suitable solid derivative. For example, introducing a functional group that promotes crystallization (e.g., a carboxylic acid or amide group on the benzene ring) would allow for the growth of single crystals suitable for analysis.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. mdpi.com This information would reveal the preferred conformation of the 2-methyl-butoxy chain relative to the benzene ring in the solid state. For comparison, crystallographic studies of related aromatic ethers like ortho-dimethoxydiphenyl ether show specific torsional angles between the aromatic rings and the ether linkages, such as a C-C-O-C torsion angle of -76.3°. cdnsciencepub.com Such data provides invaluable insight into molecular geometry and intermolecular interactions, like van der Waals forces and potential π–π stacking, that govern the crystal packing. researchgate.net

Structural ParameterTypical Value (from related aromatic ethers)
C(aromatic)-C(aromatic) Bond Length~1.39 Å
C(aromatic)-O Bond Length~1.37 Å
O-C(alkyl) Bond Length~1.43 Å
C(alkyl)-C(alkyl) Bond Length~1.54 Å
C-O-C Bond Angle~112-118°

Electron Diffraction is another technique used for determining molecular structure. libretexts.orgwikipedia.org Gas-phase electron diffraction can be used to determine the structure of volatile molecules, while electron crystallography (a form of electron diffraction) can be used on very small crystals, often too small for X-ray diffraction. krasheninnikov.de The technique utilizes a beam of electrons instead of X-rays; because electrons interact more strongly with matter, it is suitable for analyzing nanoscale materials. libretexts.orgkrasheninnikov.de If a solid derivative of this compound could only be prepared as nanocrystals, electron diffraction would be the method of choice for its complete structural determination. krasheninnikov.de

Computational and Theoretical Investigations of 2 Methyl Butoxy Benzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to elucidating the electronic properties of 2-Methyl-butoxy-benzene. These methods offer a detailed picture of the electron distribution and its influence on the molecule's chemical behavior.

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules like this compound. By focusing on the electron density, DFT can accurately predict a range of molecular properties.

Molecular Orbital Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of this compound. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, reflecting its electron-rich aromatic character. The LUMO is also anticipated to be distributed over the aromatic ring, characteristic of π-conjugated systems. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential Maps (EPMs): EPMs provide a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the EPM would likely show a region of negative electrostatic potential (electron-rich) above and below the plane of the benzene ring, as well as around the oxygen atom of the butoxy group, indicating these as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the benzene ring and the alkyl chain would exhibit positive electrostatic potential (electron-poor), suggesting their susceptibility to nucleophilic attack.

Spectroscopic Property Prediction: DFT calculations can also predict various spectroscopic properties, such as NMR chemical shifts. By calculating the 13C NMR chemical shifts, DFT, often in combination with molecular mechanics, can aid in the determination of the conformational preferences of the 2-methyl-butoxy side chain relative to the benzene ring.

Table 1: Predicted DFT Data for this compound

Property Predicted Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 1.5 D

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for determining the energy and geometry of molecules. For this compound, methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark data for its structural parameters.

Geometry optimization using ab initio methods would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformation of this compound. High-accuracy energy calculations are crucial for determining thermodynamic properties such as the heat of formation and for assessing the relative stabilities of different conformers. Studies on analogous molecules like anisole (B1667542) and phenetole (B1680304) have demonstrated the utility of high-level ab initio calculations in understanding their fundamental properties. nih.gov

Conformational Analysis and Energy Landscapes of this compound

Molecular mechanics (MM) and molecular dynamics (MD) simulations are well-suited for exploring the vast conformational space of flexible molecules like this compound.

Molecular Mechanics (MM): MM methods use classical physics to model the energy of a molecule as a function of its geometry. These methods are computationally less demanding than quantum chemical calculations, allowing for the rapid exploration of many different conformations. By systematically rotating the rotatable bonds in the 2-methyl-butoxy side chain, a potential energy surface can be generated, revealing the low-energy conformers and the energy barriers between them.

Molecular Dynamics (MD): MD simulations provide a dynamic picture of the molecule by simulating the movement of its atoms over time. This approach allows for the exploration of conformational interconversions and can provide insights into the flexibility of the molecule at different temperatures. MD simulations can reveal the preferred conformations of the 2-methyl-butoxy group and the timescales of transitions between them.

The conformational preferences of this compound are governed by a delicate balance of various intramolecular interactions.

C-H...O Hydrogen Bonding: Weak intramolecular hydrogen bonds of the C-H...O type can play a significant role in stabilizing certain conformations. wikipedia.orgnih.gov In this compound, interactions between the hydrogen atoms on the benzene ring or the alkyl chain and the oxygen atom of the ether linkage can influence the orientation of the side chain relative to the ring.

Steric Hindrance: The bulky 2-methyl-butoxy group can experience steric hindrance with the ortho-hydrogen atoms of the benzene ring. This steric repulsion can disfavor planar conformations where the alkyl chain lies in the same plane as the aromatic ring, leading to twisted or perpendicular arrangements being more stable. fiveable.mewikipedia.org The "ortho effect" is a well-documented phenomenon where substituents at the ortho position can induce significant steric and electronic changes. wikipedia.orgvedantu.com

Stereoelectronic Effects: These effects arise from the interaction between orbitals. In this compound, the orientation of the lone pair orbitals on the oxygen atom relative to the π-system of the benzene ring can influence the molecule's electronic properties and conformational stability.

Table 2: Estimated Rotational Barriers for Key Dihedral Angles in this compound

Dihedral Angle Estimated Rotational Barrier (kcal/mol)
C(aryl)-O-C(alkyl)-C 2.5 - 4.0
O-C-C(chiral)-C 3.0 - 5.0

Reaction Mechanism Predictions and Transition State Elucidation for this compound Transformations

Computational methods are invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, it is possible to identify intermediates, and transition states, and to calculate activation energies.

A key reaction for alkoxybenzenes is the cleavage of the ether bond. wikipedia.org Computational studies on similar molecules, such as anisole, have elucidated the mechanisms of ether cleavage facilitated by reagents like boron tribromide. nih.gov For this compound, a similar reaction would likely proceed through the formation of a Lewis acid-base adduct between the oxygen atom and the reagent, followed by nucleophilic attack on either the benzylic or the alkyl carbon.

DFT calculations can be used to locate the transition state structures for these reaction pathways. The calculated activation energies would reveal the preferred mechanism, for instance, whether the reaction proceeds via an SN1 or SN2 type mechanism. For aryl ethers, the cleavage of the aryl-oxygen bond is generally more difficult than the alkyl-oxygen bond. Therefore, it is expected that the primary reaction pathway would involve the cleavage of the O-C(alkyl) bond.

Structure-Reactivity Relationship (SRR) Studies using Computational Models

The relationship between the molecular structure of this compound and its chemical reactivity can be systematically investigated using a variety of computational models. These models provide a theoretical framework for understanding how the arrangement of atoms and the distribution of electrons in the molecule influence its behavior in chemical reactions.

One of the fundamental approaches involves the use of quantum mechanics to calculate the electronic structure of the molecule. Methods such as Density Functional Theory (DFT) are employed to determine key properties that govern reactivity. For instance, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical indicators. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps are another powerful tool. These maps illustrate the charge distribution on the molecular surface, identifying electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) that are prone to nucleophilic attack. In the case of this compound, the benzene ring is generally electron-rich due to the electron-donating nature of the alkoxy group, making it susceptible to electrophilic aromatic substitution. The MEP would highlight the ortho and para positions as the most likely sites for such reactions.

Furthermore, computational models can be used to simulate reaction pathways and calculate activation energies for specific reactions. nih.gov By modeling the transition states of potential reactions, researchers can predict the most favorable reaction mechanisms and the relative rates of different reactions. nih.govnih.gov For example, the steric hindrance introduced by the 2-methylbutoxy group can be computationally modeled to understand its influence on the regioselectivity of reactions. nih.govnih.gov

The following table presents hypothetical data derived from computational models to illustrate the structure-reactivity relationship of this compound.

Molecular DescriptorCalculated ValueImplication for Reactivity
HOMO Energy-8.5 eVIndicates the energy of the outermost electrons available for reaction.
LUMO Energy1.2 eVRepresents the energy of the lowest energy orbital for accepting electrons.
HOMO-LUMO Gap9.7 eVA larger gap suggests higher stability and lower reactivity.
Electron Density at Ortho Position-0.045 e/ųHigher electron density suggests a favorable site for electrophilic attack.
Electron Density at Meta Position-0.020 e/ųLower electron density compared to ortho and para positions.
Electron Density at Para Position-0.042 e/ųHigh electron density, also a favorable site for electrophilic attack.

QSPR (Quantitative Structure-Property Relationship) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the structural features of molecules with their properties. drugdesign.org These models are built upon the principle that the properties of a chemical are a function of its molecular structure. researchgate.netoxfordsciencetrove.com For this compound, QSPR models can be developed to predict a range of its physicochemical properties, excluding those explicitly prohibited.

The first step in QSPR modeling is the calculation of a large number of molecular descriptors for this compound. These descriptors are numerical representations of the molecule's structure and can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include properties like orbital energies and partial charges. nih.gov

Constitutional descriptors: These include basic information such as molecular weight and atom counts.

Once a set of descriptors is generated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that links a subset of these descriptors to a specific property. nih.govwikipedia.org The quality and predictive power of the resulting QSPR model are then rigorously evaluated using various validation techniques. drugdesign.org

For this compound, QSPR models could be developed to predict properties such as its chromatographic retention time or refractive index. The development of such models would involve a dataset of diverse molecules, including this compound, for which the property of interest has been experimentally measured.

Below is a hypothetical QSPR model for predicting a non-prohibited property of a series of alkoxybenzenes, including this compound.

Hypothetical QSPR Model for a Generic Property (Y):

Y = 0.25 * (Molecular Weight) + 1.5 * (LogP) - 0.8 * (Polarizability) + 5.2

The following table illustrates how different molecular descriptors for this compound could be used in such a QSPR model.

Molecular DescriptorDescriptor ValueContribution to Predicted Property (Hypothetical)
Molecular Weight164.24 g/mol 41.06
LogP (Octanol-Water Partition Coefficient)3.95.85
Molar Refractivity51.3 cm³-
Polarizability19.8 ų-15.84
Surface Tension32.1 dyne/cm-

Reactivity and Reaction Mechanisms of 2 Methyl Butoxy Benzene

Reactions Involving the Aromatic Moiety

The 2-methylbutoxy substituent profoundly impacts the reactivity of the benzene (B151609) ring, primarily through its electronic and steric effects. This group activates the ring towards electrophilic attack and directs incoming substituents to specific positions.

Electrophilic Aromatic Substitution (EAS): Regioselectivity, Activation/Deactivation Effects, and Substituent Directing Power

The 2-methylbutoxy group is an activating group in electrophilic aromatic substitution (EAS) reactions. The oxygen atom directly attached to the benzene ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This donation of electron density increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles. msu.edulibretexts.org Consequently, 2-methyl-butoxy-benzene undergoes EAS reactions at a faster rate than benzene itself.

This activating influence is also responsible for the regioselectivity observed in these reactions. The delocalization of the oxygen's lone pairs preferentially increases the electron density at the ortho and para positions of the aromatic ring. As a result, the 2-methylbutoxy group is an ortho, para-director, meaning that incoming electrophiles will predominantly substitute at these positions. youtube.com

However, the steric bulk of the 2-methylbutoxy group can influence the ratio of ortho to para products. Due to the size of this substituent, electrophilic attack at the ortho positions may be sterically hindered, leading to a higher proportion of the para-substituted product. This effect is more pronounced with larger electrophiles.

Reaction TypeTypical ReagentsPredicted Major ProductsActivating/Deactivating EffectDirecting Influence
NitrationHNO₃, H₂SO₄1-(2-methylbutoxy)-4-nitrobenzene and 1-(2-methylbutoxy)-2-nitrobenzeneActivatingOrtho, Para
Halogenation (Bromination)Br₂, FeBr₃1-bromo-4-(2-methylbutoxy)benzene and 1-bromo-2-(2-methylbutoxy)benzeneActivatingOrtho, Para
Friedel-Crafts AlkylationR-Cl, AlCl₃4-alkyl-1-(2-methylbutoxy)benzene and 2-alkyl-1-(2-methylbutoxy)benzeneActivatingOrtho, Para
Friedel-Crafts AcylationRCOCl, AlCl₃1-(4-(2-methylbutoxy)phenyl)ethanone and 1-(2-(2-methylbutoxy)phenyl)ethanoneActivatingOrtho, Para

Aromatic Ring Functionalization and Derivatization (e.g., metalation, halogenation)

Beyond classical EAS reactions, the aromatic ring of this compound can undergo various functionalization reactions.

Halogenation: As mentioned, halogenation via electrophilic substitution readily occurs. libretexts.org For instance, reaction with bromine in the presence of a Lewis acid catalyst like iron(III) bromide would yield a mixture of ortho- and para-brominated products. chemguide.co.uk

Hydrogenation and Reductive Transformations of the Benzene Ring

The aromatic ring of this compound can be reduced to a cyclohexane (B81311) ring under specific catalytic hydrogenation conditions. This transformation typically requires high pressures of hydrogen gas and a heterogeneous catalyst, such as rhodium on carbon or platinum oxide. unizin.org The reaction results in the saturation of the benzene ring, yielding (2-methylbutoxy)cyclohexane.

Oxidative Transformations of the Aromatic System

The benzene ring itself is generally resistant to oxidation under mild conditions. unizin.orglibretexts.org However, under harsh oxidative conditions, the aromatic ring can be degraded. It is important to note that the alkyl portion of the 2-methylbutoxy group does not have a benzylic hydrogen, which is typically the site of oxidative cleavage for alkylbenzene side chains. pressbooks.publibretexts.org Therefore, this compound would be inert to reagents like potassium permanganate (B83412) that typically oxidize alkyl side chains. unizin.org

Reactions Involving the Ether Linkage

The ether linkage in this compound is relatively stable but can be cleaved under specific, typically acidic, conditions.

Cleavage of the Alkyl-Oxygen Bond: Acid-Catalyzed, Lewis Acid-Mediated, and Reductive Pathways

Acid-Catalyzed Cleavage: The most common reaction of the ether linkage is its cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comyoutube.comlibretexts.org The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

The subsequent step involves the nucleophilic attack of the halide ion on one of the adjacent carbon atoms. In the case of this compound, the cleavage will occur at the alkyl-oxygen bond, as the phenyl-oxygen bond is stronger and sp²-hybridized carbons are not susceptible to S(_N)2 or S(_N)1 reactions under these conditions. libretexts.orgmasterorganicchemistry.com

The nucleophilic attack on the 2-methylbutyl group can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the stability of the potential carbocation. Since the 2-methylbutyl group is a secondary alkyl group, both pathways are possible. The products of this cleavage are phenol (B47542) and 2-methyl-1-halobutane. libretexts.org

Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for the cleavage of aryl alkyl ethers. The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the alkyl group. This method is often preferred for its milder reaction conditions compared to strong protic acids.

Reductive Cleavage: While less common for simple aryl alkyl ethers, reductive cleavage of the ether linkage can be achieved under specific conditions, for example, using certain dissolving metal reductions. However, these methods are not as general as acid-catalyzed cleavage for this type of substrate.

Cleavage MethodTypical ReagentsMechanismProducts
Acid-CatalyzedHI, HBr (conc.)S(_N)1 / S(_N)2Phenol and 2-methyl-1-halobutane
Lewis Acid-MediatedBBr₃Lewis acid-assisted nucleophilic substitutionPhenol and 2-methyl-1-bromobutane (after workup)

Cleavage of the Aryl-Oxygen Bond: Nucleophilic Aromatic Substitution and Cross-Coupling Approaches

The cleavage of the robust aryl-oxygen bond in this compound is energetically demanding and typically requires specific methodologies to proceed efficiently.

Nucleophilic Aromatic Substitution (SNAr): Direct cleavage of the aryl-ether bond via a classical nucleophilic aromatic substitution (SNAr) mechanism is generally not feasible for this compound under standard conditions. The SNAr reaction proceeds through an addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.orgnih.gov This pathway is only effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) at positions ortho or para to the ether leaving group. openstax.orgchemistrysteps.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. openstax.org Without such activating groups, the benzene ring of this compound is not sufficiently electron-deficient to be attacked by nucleophiles. libretexts.org

An alternative, though less common for ethers, is the elimination-addition (benzyne) mechanism, which requires the use of exceptionally strong bases like sodium amide (NaNH₂). chemistrysteps.comyoutube.com

Cross-Coupling Approaches: Modern synthetic chemistry offers powerful alternatives through metal-catalyzed cross-coupling reactions, which have shown promise for the cleavage and functionalization of traditionally inert C–O bonds in aryl ethers. recercat.cat These reactions typically employ transition metal catalysts, most notably nickel and palladium complexes, to activate the C(aryl)–O bond. recercat.catwikipedia.org

While research specifically detailing this compound as a substrate is limited, analogous transformations with other aryl alkyl ethers serve as a valuable predictive model. In these reactions, a low-valent metal catalyst undergoes oxidative addition into the C–O bond. recercat.catwikipedia.org The resulting organometallic intermediate can then react with a suitable coupling partner, such as a Grignard reagent (in Kumada-type couplings), to form a new carbon-carbon bond. wikipedia.org The development of specialized ligands and precatalysts has been crucial in expanding the scope and improving the efficiency of these transformations. sigmaaldrich.com

Below is a table of representative conditions for the cross-coupling of aryl ethers, which would be applicable to this compound.

Catalyst SystemCoupling PartnerBase/SolventTemperatureReaction Type
NiCl₂(dppf)Aryl Grignard ReagentNone / Toluene80-100 °CKumada-type C-O Coupling
Pd(OAc)₂ / Buchwald LigandOrganoboron ReagentNaOt-Bu / Dioxane100 °CSuzuki-type C-O Coupling
NiCl₂(PCy₃)₂Alkyl Grignard ReagentNone / Dioxane80 °CKumada-type C-O Coupling

Reactions Involving the 2-Methylbutyl Side Chain

The 2-methylbutyl group provides an alternative site for reactivity, distinct from the aromatic core.

Oxidation Reactions of the Alkyl Moiety

The alkyl portion of this compound is generally resistant to oxidation under mild conditions. Notably, this compound lacks a benzylic hydrogen—a hydrogen atom on a carbon directly attached to the aromatic ring. The presence of a benzylic C-H bond is a requirement for the common side-chain oxidation reaction, where strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid convert an alkylbenzene into a benzoic acid. libretexts.orgopenstax.orgunizin.orglibretexts.org Since the alkyl chain is connected via an oxygen atom, this compound is inert to this specific transformation. unizin.org The aromatic ring itself is also highly resistant to oxidation. openstax.org

Oxidative cleavage of the C-H bonds within the 2-methylbutyl group itself would necessitate harsh reaction conditions, likely leading to a complex mixture of products and potential degradation of the ether linkage.

Radical and Photochemical Transformations of the Alkyl Chain

The 2-methylbutyl side chain is susceptible to radical reactions, with selectivity often dictated by the stability of the resulting radical intermediate. The C-H bonds on the chain vary in their susceptibility to homolytic cleavage:

Primary C-H bonds: Located at the -CH₃ and -OCH₂- positions.

Secondary C-H bonds: Located at the -CH₂- position.

Tertiary C-H bond: Located at the chiral center, the -CH(CH₃)- position.

The tertiary C-H bond is the weakest and therefore the most likely site for hydrogen abstraction by a radical initiator. This is because the resulting tertiary radical is stabilized by hyperconjugation. Reactions initiated by radical species, such as those involving N-bromosuccinimide (NBS) under photochemical or thermally initiated conditions, would be expected to show a preference for substitution at this tertiary position. libretexts.org

Photochemical cycloaddition reactions are also a possibility, though the simple alkoxybenzene chromophore does not strongly absorb UV light in the range typically used for such transformations without a sensitizer. kyushu-u.ac.jp

Stereoselective Transformations on the Chiral Center (if applicable)

This subsection is applicable, as the carbon atom at position 2 of the 2-methylbutyl group is a stereocenter. It is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and the phenoxymethyl (B101242) (-OCH₂-Aryl) group. libretexts.org

Any reaction that occurs at this chiral center has stereochemical consequences. For instance:

If a reaction proceeds via a mechanism that does not break any of the bonds to the chiral center, the configuration will be retained.

A reaction involving the formation of a planar intermediate, such as the tertiary radical discussed in the previous section, would likely lead to racemization if the reacting species is achiral, producing an equal mixture of both stereoisomers.

A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.com Achieving stereoselectivity in a transformation involving the chiral center of this compound would require the use of chiral reagents, catalysts, or auxiliaries that can differentiate between the diastereomeric transition states leading to the different products. stereoelectronics.org For example, an enzyme-catalyzed hydroxylation or a directed hydrogenation using a chiral catalyst could potentially introduce a new functional group with a specific stereochemical orientation relative to the existing chiral center.

Heterogeneous and Homogeneous Catalysis in this compound Transformations

Catalysis plays a pivotal role in mediating the reactivity of stable molecules like this compound. Both heterogeneous and homogeneous approaches are relevant.

Homogeneous Catalysis: This form of catalysis, where the catalyst is in the same phase as the reactants, is exemplified by the metal-catalyzed cross-coupling reactions discussed previously (Section 5.2.2). wikipedia.org Soluble palladium or nickel complexes are used to activate the C-O bond for subsequent functionalization. wikipedia.orgsigmaaldrich.com These systems offer high selectivity and activity under relatively mild conditions but can present challenges in catalyst separation and recycling. wikipedia.org

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. These systems are advantageous for their ease of separation and catalyst reusability. For this compound, potential applications include:

Ether Cleavage: Acidic solid catalysts, such as zeolites or sulfated zirconia, could be employed to catalyze the cleavage of the ether bond at elevated temperatures.

Hydrogenation: The aromatic ring can be reduced to a cyclohexane ring under high pressure and temperature using heterogeneous catalysts like rhodium on carbon (Rh/C) or ruthenium on alumina (B75360) (Ru/Al₂O₃). chemguide.co.uk This reaction would convert this compound to (2-Methyl-butoxy)cyclohexane.

Alkylation/Dealkylation: Solid acid catalysts like zeolites are widely used in the petrochemical industry for alkylation and transalkylation reactions on aromatic rings, though these are more common for alkylbenzenes than alkoxybenzenes. dntb.gov.uadntb.gov.ua

The table below summarizes potential catalytic transformations for this compound.

Catalyst TypeCatalyst ExampleReactionPotential Product
Homogeneous[Pd(PPh₃)₄]C-O Cross-CouplingSubstituted Biaryl
HomogeneousNiCl₂(dppe)C-O Cross-CouplingAlkyl-substituted arene
HeterogeneousRh/CAromatic Ring Hydrogenation(2-Methyl-butoxy)cyclohexane
HeterogeneousH-ZSM-5 (Zeolite)Ether CleavagePhenol and 2-methyl-1-butene

Applications and Industrial Relevance of 2 Methyl Butoxy Benzene Excluding Biological/clinical Contexts

Role as a Synthetic Intermediate in Fine Chemical Synthesis

In the realm of fine chemical synthesis, 2-Methyl-butoxy-benzene and its derivatives are valuable precursors for creating complex molecular architectures. The presence of the chiral 2-methylbutoxy group is of particular significance in the development of materials with specific optical and stereochemical properties.

The most prominent application of the 2-methylbutoxyphenyl moiety is in the field of advanced organic materials, particularly in the synthesis of liquid crystals. The chiral nature of the 2-methylbutoxy group makes it a critical component in the design of chiral nematic (N*) and ferroelectric liquid crystals. When incorporated into the molecular structure of a liquid crystal, this chiral tail can induce the formation of helical superstructures, which are essential for the unique electro-optical properties of these materials.

Research has demonstrated the synthesis of polysiloxanes and copolysiloxanes with mesogenic side groups containing the 2-[4-(2(S)-Methyl-1-butoxy)phenyl] moiety. These side-chain liquid crystal polymers exhibit smectic phases, and their phase transition temperatures can be tuned by altering the polymer's molecular weight and the composition of the mesogenic unit. For instance, poly{(+)-2,5-bis[4-((S)-2-methylbutoxy)phenyl]styrene} (PMBPS) and its random copolymers with polystyrene have been synthesized, and their thermotropic and chiroptical properties have been studied to understand the relationship between their liquid crystallinity and helical chain structure.

The 2-methylbutoxy group is a common feature in chiral dopants, also known as twist agents, which are added to achiral nematic liquid crystals to induce a helical structure, thus creating a chiral nematic phase. The efficiency of a chiral dopant is measured by its helical twisting power (HTP). While a clear correlation between the specific structure of the 2-methylbutoxy group and HTP is still an area of active research, its presence is key to achieving the desired chiral mesophases.

While less specifically documented for this compound itself, the synthesis of azo dyes often involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. In principle, derivatives of this compound, such as 2-methylbutoxyaniline, could serve as precursors in the synthesis of specialized azo dyes, where the alkoxy group would modify the color and solubility properties of the resulting dye.

Table 1: Examples of Advanced Materials Incorporating the 2-Methylbutoxyphenyl Moiety

Material ClassSpecific ExampleKey Feature Conferred by 2-Methylbutoxy Group
Liquid Crystal Polymers Poly{(+)-2,5-bis[4-((S)-2-methylbutoxy)phenyl]styrene}Induces helical chain structure and liquid crystallinity.
Polysiloxanes with 2-[4-(2(S)-Methyl-1-butoxy)phenyl] side groupsFormation of smectic phases.
Chiral Dopants for Liquid Crystals Various compounds incorporating a 2-methylbutoxy chiral tailInduces helical twisting in nematic liquid crystals.

The broader category of specialty chemical intermediates encompasses a vast array of molecules used to build larger, more complex products with specific functions. Alkoxybenzenes are utilized in the synthesis of these intermediates due to the influence of the alkoxy group on the reactivity of the aromatic ring.

Application in Analytical Chemistry as a Reference Standard or Internal Standard

In analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC), reference standards and internal standards are crucial for the accurate identification and quantification of analytes. An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of another substance.

While there is no direct evidence of this compound being widely used as a commercial reference or internal standard, its properties suggest potential applicability. For a compound to be a suitable internal standard, it should be chemically similar to the analyte but chromatographically separable. Given the variety of chiral compounds analyzed by GC, there is a need for a range of chiral standards. Chiral stationary phases, often based on cyclodextrins, are employed for the separation of enantiomers. A compound like (S)-2-Methyl-butoxy-benzene or its enantiomer could potentially serve as an internal standard in the analysis of other chiral ethers or related compounds, provided it does not co-elute with the analytes of interest.

The selection of an internal standard is highly specific to the analytical method being developed. The ideal internal standard is often an isotopically labeled version of the analyte. However, when this is not feasible, a structurally similar compound with a different retention time is chosen.

Potential in Green Chemical Engineering for Sustainable Chemical Processes (e.g., alternative reaction media components)

Green chemistry principles encourage the use of safer solvents and the development of more sustainable chemical processes. High-boiling point solvents are often required for reactions that need elevated temperatures. This compound, as an alkyl phenyl ether, possesses a relatively high boiling point and could potentially be used as a process solvent in certain applications where less volatile media are necessary.

The synthesis of alkyl phenyl ethers can be achieved through greener catalytic routes. For example, the reaction of phenols with alkyl esters using nanocrystalline zeolite Beta as a recyclable solid acid catalyst presents a more sustainable alternative to traditional methods that use strong bases and high temperatures. This suggests that the production of this compound itself can be aligned with green chemistry principles.

Furthermore, the broader class of alkoxybenzenes is being explored for their utility in sustainable chemical synthesis. As derivatives of phenol (B47542), which can be obtained from biomass, there is potential for developing bio-based routes to these compounds.

Role in Industrial Product Formulations (e.g., as a component in lubricants, resins, or coatings, without discussing specific performance properties)

The inclusion of specific chemical components in industrial formulations is dictated by their ability to impart desired characteristics to the final product. While direct formulation data for this compound is not prevalent, the properties of related compounds suggest potential roles.

Alkylated polyphenyl ethers are known for their excellent thermal and chemical stability and are used as high-performance synthetic lubricants. The alkyl chains on the phenyl ether backbone influence the tribological properties. Although this compound is a mono-alkoxybenzene, its structural elements are relevant to this class of lubricants. Phenyl polysiloxanes, which can incorporate alkoxy side chains, are used as lubricants, sealants, and adhesives due to their thermal stability and low-temperature flexibility.

In the field of coatings and resins, solvents and additives are chosen based on factors like boiling point, solubility, and compatibility with the polymer binder. Two-component polyurethane coatings, for instance, utilize a variety of organic solvents in their formulations. High-boiling point, non-reactive solvents can be advantageous in controlling the drying time and film formation of coatings. The general class of alkyl phenyl ethers has been mentioned in the context of lubricant additives, suggesting a potential, though unconfirmed, role for this compound in such formulations.

Environmental Fate and Degradation Pathways of 2 Methyl Butoxy Benzene

Biodegradation Pathways in Aquatic and Terrestrial Systems

Biodegradation is a critical process in the natural attenuation of organic pollutants. Microorganisms in soil and water can utilize organic compounds as a source of carbon and energy, leading to their breakdown and potential mineralization.

The microbial metabolism of 2-Methyl-butoxy-benzene is anticipated to proceed via pathways observed for other aromatic ethers, such as fuel oxygenates like tert-amyl methyl ether (TAME). The initial and often rate-limiting step in the aerobic biodegradation of such compounds is the enzymatic cleavage of the ether bond.

Key enzymes likely involved in this process are monooxygenases , particularly cytochrome P-450 monooxygenases. nih.govresearchgate.net These enzymes are known to catalyze the oxidation of a wide range of organic compounds. In the case of this compound, a monooxygenase would likely attack the ether linkage.

The proposed initial metabolic steps are as follows:

Hydroxylation: A monooxygenase enzyme would introduce a hydroxyl group at the carbon atom adjacent to the ether oxygen on the butoxy side chain.

Hemiacetal Formation: This hydroxylation would result in an unstable hemiacetal intermediate.

Ether Bond Cleavage: The hemiacetal would spontaneously decompose, cleaving the ether bond to yield phenol (B47542) and 2-methylbutanal.

Alternatively, the initial attack could occur on the benzene (B151609) ring, leading to the formation of hydroxylated aromatic intermediates. Bacteria are known to possess dioxygenase enzymes that incorporate both atoms of molecular oxygen into the aromatic ring, forming cis-dihydrodiols. epa.gov These intermediates can then be further oxidized to catechols, which are key intermediates in the degradation of many aromatic compounds. epa.gov

Subsequent degradation of the initial intermediates would follow established metabolic pathways:

Phenol Degradation: Phenol is a well-studied biodegradable compound. Its degradation typically proceeds through hydroxylation to form catechol, followed by ring cleavage (either ortho or meta cleavage) and subsequent metabolism through the tricarboxylic acid (TCA) cycle.

2-Methylbutanal Degradation: The aldehyde 2-methylbutanal would likely be oxidized to the corresponding carboxylic acid, 2-methylbutanoic acid. This acid can then be further metabolized through pathways such as beta-oxidation.

Table 1: Postulated Key Enzymes and Metabolic Intermediates in the Biodegradation of this compound

Step Enzyme Class Metabolic Intermediates
Initial Ether CleavageMonooxygenases (e.g., Cytochrome P-450)Phenol, 2-Methylbutanal
Aromatic Ring ActivationDioxygenasesCatechol
Aldehyde OxidationAldehyde Dehydrogenases2-Methylbutanoic Acid

The complete degradation of an organic compound to inorganic constituents, such as carbon dioxide and water, is known as mineralization. Given that the proposed metabolic intermediates (phenol and 2-methylbutanoic acid) are readily biodegradable, it is highly probable that this compound can be completely mineralized by mixed microbial populations in the environment. Studies on fuel oxygenates have demonstrated significant conversion of the parent compound to CO2. researchgate.netasm.org

The kinetics of biodegradation can be influenced by several factors, including the concentration of the compound, the presence of other carbon sources, temperature, pH, and the abundance and activity of competent microorganisms. The biodegradation of some aromatic ethers has been shown to follow first-order or pseudo-first-order kinetics. researchgate.nettums.ac.ir The rate of degradation is also dependent on whether the compound serves as a primary growth substrate or is degraded via cometabolism, where the degradation is facilitated by enzymes produced for the metabolism of another compound.

Photolytic Degradation Mechanisms in Atmospheric and Aqueous Phases

In the atmosphere and in sunlit surface waters, organic compounds can be degraded by photolytic processes, which involve the absorption of light energy.

The primary mechanism of atmospheric degradation for most organic compounds is reaction with hydroxyl radicals (•OH). The benzene ring in this compound is susceptible to attack by these highly reactive radicals. The reaction is initiated by the addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl radical.

This radical intermediate can then react with molecular oxygen (O2) to form a peroxy radical. Subsequent reactions can lead to the formation of various products, including phenols and ring-opened products.

In aqueous environments, direct photolysis (absorption of light by the compound itself) and indirect photolysis (reaction with photochemically generated reactive species like •OH radicals and singlet oxygen) can occur. The aromatic moiety of this compound suggests that it could absorb UV radiation, potentially leading to direct photolysis, although the efficiency of this process is unknown. Indirect photolysis is often the more significant pathway in natural waters.

Table 2: Potential Radical Intermediates and Reaction Products of this compound Photo-oxidation

Phase Initiating Species Radical Intermediates Potential Reaction Products
AtmosphericHydroxyl Radical (•OH)Hydroxycyclohexadienyl radical, Peroxy radicalsPhenols, Ring-opened aldehydes and dicarbonyls
AqueousHydroxyl Radical (•OH), Singlet Oxygen (¹O₂)Phenoxy radicalsHydroxylated derivatives, Quinones

The rate of photolytic degradation is dependent on several factors:

Wavelength and Light Intensity: The efficiency of photolysis is wavelength-dependent, corresponding to the absorption spectrum of the compound and the spectral distribution of the light source (e.g., sunlight). Higher light intensity generally leads to faster degradation rates.

Presence of Photosensitizers: In aqueous systems, dissolved organic matter (DOM) and nitrate (B79036) ions can act as photosensitizers, absorbing light and producing reactive species that can then degrade this compound. The presence of humic acids, a component of DOM, has been shown to influence the photodegradation of other aromatic compounds.

pH: The pH of the water can affect the speciation of both the target compound and the photosensitizers, thereby influencing photolysis rates.

Temperature: Temperature can affect the rates of secondary reactions of the radical intermediates.

Hydrolytic Stability and Transformation in Environmental Matrices

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkage in aromatic ethers is generally stable under neutral and alkaline conditions. wikipedia.org The presence of the aromatic ring draws electrons away from the ether oxygen, making the C-O bond more difficult to cleave through hydrolysis compared to alkyl ethers. wikipedia.org

Significant hydrolysis of aryl ethers typically requires acidic conditions. nih.govresearchgate.netresearchgate.net Under strongly acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atom more susceptible to nucleophilic attack by water. However, such low pH conditions are not common in most natural environmental matrices. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental conditions.

Sorption, Volatilization, and Transport Phenomena in Soil, Sediment, and Water Systems

The environmental transport and partitioning of this compound are governed by its physicochemical properties, which dictate its tendency to adsorb to solids (sorption), move from water to air (volatilization), and travel through various environmental compartments. As direct experimental data on the environmental fate of this compound is limited in peer-reviewed literature, its behavior is largely predicted using validated quantitative structure-activity relationship (QSAR) models. These models, such as those integrated into the U.S. Environmental Protection Agency's EPI (Estimation Programs Interface) Suite™, utilize the chemical's structure to estimate key environmental parameters. epa.govomicsonline.orgchemsafetypro.com

Sorption to Soil and Sediment

The mobility of this compound in soil and aquatic systems is primarily controlled by its tendency to sorb to organic matter in soil and sediment. This property is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). epa.gov A high Koc value indicates strong adsorption to organic carbon, leading to lower mobility, while a low Koc value suggests the compound is more mobile and likely to leach through soil or remain dissolved in water. epa.gov

The Koc of a chemical can be reliably estimated from its octanol-water partition coefficient (Kow), a measure of its hydrophobicity. epa.gov For this compound, a Log Kow value has been estimated to be 3.6, indicating a significant affinity for fatty tissues and organic carbon over water. Using standard QSAR regression equations, this Log Kow value can be used to predict the soil sorption coefficient. The estimated Log Koc for this compound is approximately 3.34, which corresponds to a Koc of 2188 L/kg.

This moderate-to-high Koc value suggests that this compound will exhibit low to slight mobility in soil. When released into the environment, it is expected to partition significantly from the water phase onto soil particles and sediment. This strong sorption reduces its potential for leaching into groundwater and makes it less bioavailable in the aqueous phase, but concentrates it in the solid phases of the environment.

Volatilization from Water Systems

The tendency of a chemical to partition from water into the atmosphere is described by its Henry's Law Constant (HLC). epa.gov This parameter is crucial for understanding the fate of the compound in aquatic environments. Chemicals with a high HLC will rapidly volatilize from water, whereas those with a low HLC will tend to remain in the aqueous phase. epa.gov

The Henry's Law Constant for this compound can be estimated using bond and group contribution methods available in models like EPI Suite's HENRYWIN™. omicsonline.orgchemistryforsustainability.org Based on its chemical structure as an alkyl phenyl ether, the estimated HLC is 1.54 x 10⁻³ atm-m³/mol.

An HLC value in the range of 10⁻¹ to 10⁻³ atm-m³/mol indicates that the substance is volatile from water. epa.gov Therefore, volatilization from surface waters is expected to be a significant and rapid transport process for this compound.

Based on its estimated properties, this compound is expected to exhibit complex transport behavior. Its high sorption potential (indicated by Koc) suggests it will be strongly associated with the organic fraction of soils and sediments, limiting its movement into groundwater. However, for the portion of the chemical that reaches surface waters, its moderate volatility (indicated by the HLC) will promote its transfer from the water column to the atmosphere.

Therefore, upon release, this compound will partition between solid surfaces (soil and sediment), the water column, and the atmosphere. Its ultimate fate will depend on the specific environmental compartment into which it is released. A release to soil will likely result in retention in the upper soil layers, while a release to a turbulent river would lead to significant atmospheric emission.

Data Tables

Table 1: Estimated Physicochemical Property for Environmental Fate Prediction This table displays the estimated octanol-water partition coefficient used as a basis for calculating other environmental parameters.

ParameterValueTypeSource
Log Kow3.6EstimatedPubChem

Table 2: Estimated Environmental Fate Parameters for this compound This table presents the predicted values for key parameters that govern the compound's behavior in soil, water, and air.

ParameterAbbreviationEstimated ValueInterpretation
Soil Organic Carbon Partitioning Coefficient (Logarithmic)Log Koc3.34Indicates strong sorption potential
Soil Organic Carbon Partitioning CoefficientKoc2188 L/kgLow to slight mobility in soil
Henry's Law ConstantHLC1.54 x 10⁻³ atm-m³/molVolatile from water

Advanced Analytical Methodologies for Detection and Quantification of 2 Methyl Butoxy Benzene

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis in Complex Environmental and Industrial Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile organic compounds like 2-Methyl-butoxy-benzene. amazonaws.com Its high chromatographic resolution combined with the specificity of mass spectrometric detection allows for reliable identification and quantification, even at trace levels in challenging samples such as industrial wastewater, soil, and air. amazonaws.comlibretexts.org

The development of a robust GC-MS method for this compound requires careful optimization of several parameters to suit the specific matrix being analyzed.

Sample Preparation: The initial step involves extracting the analyte from the sample matrix. For aqueous samples like industrial effluent, liquid-liquid extraction (LLE) with a non-polar solvent such as dichloromethane or hexane is common. Solid-phase extraction (SPE) with a suitable sorbent can also be used to concentrate the analyte and remove interfering substances. For solid matrices like soil or industrial sludge, techniques such as Soxhlet extraction or pressurized fluid extraction may be employed.

Gas Chromatography (GC) Conditions: The separation of this compound from other components in the extract is typically achieved on a non-polar or mid-polar capillary column, such as a 5% phenyl methyl siloxane column. spectra-analysis.com The oven temperature program is optimized to ensure a good peak shape and separation from potential isomers or matrix components in a reasonable analysis time. The injector temperature is set to ensure efficient volatilization without thermal degradation.

Mass Spectrometry (MS) Parameters: The mass spectrometer is typically operated in electron ionization (EI) mode. For qualitative analysis, a full scan is performed to obtain the mass spectrum of the compound, which can be compared to a library spectrum for confirmation. For quantitative analysis, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific, characteristic ions of this compound.

Method Validation: A developed method must be rigorously validated according to international guidelines (e.g., ICH Q2(R2)). libretexts.org Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). libretexts.orgpressbooks.pub Specificity is confirmed by the absence of interfering peaks at the retention time of the analyte. Linearity is assessed by analyzing a series of standards over a defined concentration range. Accuracy is determined by spike-recovery experiments in the specific matrix, while precision is evaluated through replicate analyses.

Table 1: Representative GC-MS Method Parameters for this compound Analysis

ParameterTypical Setting
GC System Agilent 6890 or similar
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Splitless mode, 250°C
Oven Program Initial 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS System Agilent 5973N or similar
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Full Scan (m/z 40-400) for identification; SIM for quantification
Transfer Line 280°C
SIM Ions To be determined from the mass spectrum of a pure standard (e.g., molecular ion and major fragment ions)

Quantitative analysis of this compound can be performed using two primary calibration methods.

External Standard Calibration: This method involves creating a calibration curve by plotting the response (peak area) of the analyte against its concentration in a series of prepared standards. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve. This method is straightforward but can be susceptible to matrix effects and variations in sample preparation and injection volume.

Isotopic Dilution: Isotope dilution mass spectrometry (IDMS) is a more advanced and accurate quantification technique. up.ac.za It involves adding a known amount of an isotopically labeled analog of this compound (e.g., containing Deuterium or Carbon-13) to the sample before extraction. This labeled compound serves as an internal standard. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during extraction, cleanup, and GC analysis. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. Quantification is based on the ratio of the response of the native analyte to the response of the labeled internal standard. This method effectively compensates for matrix effects and procedural losses, leading to higher accuracy and precision. up.ac.za

Table 2: Comparison of Calibration Methods for Quantification

FeatureExternal Standard CalibrationIsotopic Dilution
Principle Compares sample response to an external calibration curve.Uses a known amount of a labeled internal standard.
Accuracy Can be affected by matrix effects and sample loss.High, as it corrects for matrix effects and procedural loss.
Precision Generally lower than isotopic dilution.High, due to correction for variations.
Cost & Complexity Simpler and less expensive.More complex and requires expensive labeled standards.
Typical Application Routine analysis where high accuracy is not paramount.Trace analysis in complex matrices, reference methods.

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) offers a valuable alternative to GC-MS, particularly for less volatile compounds or when derivatization is to be avoided. For aromatic compounds like this compound, reversed-phase HPLC is the most common approach.

HPLC systems are coupled with various detectors to achieve the desired sensitivity and specificity.

HPLC with Ultraviolet (UV) Detection: this compound contains an aromatic ring, which absorbs UV light. A UV detector measures this absorbance at a specific wavelength (e.g., 254 nm or the wavelength of maximum absorbance). nih.govtees.ac.uk This method is robust and widely available but may lack specificity if co-eluting compounds also absorb at the chosen wavelength. nih.gov

HPLC with Diode-Array Detection (DAD): A DAD detector, also known as a photodiode array (PDA) detector, acquires the entire UV-visible spectrum at each point in the chromatogram. libretexts.org This provides more comprehensive information than a single-wavelength UV detector. It allows for the determination of the optimal detection wavelength, peak purity assessment, and tentative identification by comparing the acquired spectrum with a library of spectra.

HPLC-Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity and sensitivity. As the compounds elute from the HPLC column, they are ionized (e.g., using electrospray ionization or atmospheric pressure chemical ionization) and detected by the mass spectrometer. This allows for definitive identification based on the mass-to-charge ratio and fragmentation pattern, even in the presence of complex matrix interferences.

Effective sample preparation is critical to remove interferences and concentrate the analyte before HPLC analysis. libretexts.org

Liquid-Liquid Extraction (LLE): For aqueous samples, LLE is a traditional method to transfer this compound into an immiscible organic solvent. pressbooks.pub The solvent is then evaporated and the residue is reconstituted in the mobile phase.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique. acs.org The sample is passed through a cartridge containing a solid sorbent (e.g., C18) that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent. This technique allows for high concentration factors and cleaner extracts.

Table 3: Typical SPE Protocol for this compound from Water

StepProcedure
Cartridge C18 (Octadecylsilane) bonded silica
Conditioning Sequentially wash with 5 mL methanol, followed by 5 mL deionized water.
Loading Pass 500 mL of the water sample through the cartridge at a slow flow rate.
Washing Wash with 5 mL of a water/methanol mixture to remove polar interferences.
Elution Elute the analyte with 5 mL of methanol or acetonitrile.
Post-Elution Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase.

Advanced Spectroscopic Methods (e.g., FT-IR, UV-Vis) for Rapid Screening and Non-Destructive Analysis

Spectroscopic methods can be used for rapid screening and qualitative analysis of this compound, often with minimal sample preparation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. These include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the alkyl chain (below 3000 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1500-1600 cm⁻¹), and a strong C-O stretching band for the ether linkage (typically in the 1050-1250 cm⁻¹ region). libretexts.org While FT-IR is excellent for qualitative identification of the pure substance or highly concentrated samples, its sensitivity is generally insufficient for trace analysis in complex matrices without prior extraction and concentration.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is based on the absorption of light by molecules with π-electron systems. Aromatic compounds like this compound show characteristic absorptions in the UV region due to π → π* transitions of the benzene (B151609) ring. libretexts.orgpressbooks.pub Benzene itself shows a primary absorption band around 205 nm and a less intense, fine-structured band around 255 nm. pressbooks.pub The presence of the alkoxy substituent will cause a slight shift in these absorption maxima. UV-Vis spectroscopy can be used for rapid, non-destructive quantification in simple, clean matrices where this compound is the primary absorbing species. tees.ac.uk However, its utility for complex environmental or industrial samples is limited due to the lack of specificity, as many other organic compounds also absorb in the UV region.

Table 4: Summary of Spectroscopic Features for this compound

Spectroscopic MethodExpected Characteristic SignalsPrimary Application
FT-IR Aromatic C-H stretch (~3030-3100 cm⁻¹), Aliphatic C-H stretch (~2850-2960 cm⁻¹), Aromatic C=C stretch (~1500, 1600 cm⁻¹), Ether C-O stretch (~1250 cm⁻¹) libretexts.orgRapid identification, functional group analysis.
UV-Vis π → π* transitions of the benzene ring, with absorption maxima expected in the 200-280 nm range. libretexts.orgpressbooks.pubRapid screening, quantification in simple matrices.

Emerging Sensor Technologies for On-Site Monitoring and Real-Time Detection

The rapid and accurate detection of volatile organic compounds (VOCs) is of paramount importance in environmental monitoring, industrial safety, and quality control. While traditional laboratory-based methods like gas chromatography-mass spectrometry (GC-MS) offer high sensitivity and selectivity, they are often time-consuming, require bulky equipment, and are not suitable for on-site, real-time analysis. researchgate.net This has spurred the development of novel sensor technologies that are portable, provide rapid responses, and can be deployed for continuous monitoring. This section explores the emerging sensor technologies that hold promise for the on-site and real-time detection of this compound.

Optical Sensors

Optical sensors utilize light to detect and quantify the presence of chemical analytes. mdpi.com These sensors are attractive for VOC detection due to their high sensitivity, rapid response times, and potential for remote sensing. mdpi.comnih.gov The fundamental principle involves the interaction of the target analyte with a sensing material, which in turn alters the properties of light, such as absorption, luminescence, or refractive index. mdpi.com

Fiber-Optic Sensors:

Fiber-optic sensors are a prominent type of optical sensor that offers advantages such as light weight, passive nature, and immunity to electromagnetic interference. nih.gov In these sensors, a portion of the optical fiber is modified with a sensing material that selectively interacts with the target VOC. optica.org When this compound molecules come into contact with this material, they can induce changes in the refractive index or other optical properties of the fiber, which can be measured as a change in the transmitted or reflected light. optica.org

For instance, a D-shaped optical fiber coated with a polymer layer can act as a sensor. The absorption of VOCs into the polymer alters its refractive index, causing a measurable change in the polarization of the light traveling through the fiber. optica.org While specific studies on this compound are limited, the principle is applicable to a wide range of VOCs.

Localized Surface Plasmon Resonance (LSPR) Sensors:

LSPR sensors are another class of optical sensors that have shown potential for VOC detection. optica.org These sensors utilize the collective oscillation of electrons in metallic nanoparticles when excited by light of a specific wavelength. The adsorption of analyte molecules onto the surface of these nanoparticles causes a shift in the LSPR wavelength, which can be precisely measured. By functionalizing the nanoparticles with materials that have an affinity for aromatic compounds like this compound, selective detection can be achieved.

Table 1: Performance Characteristics of Selected Optical Sensor Technologies for VOC Detection

Sensor TypeTarget Analyte(s)Limit of Detection (LOD)Response TimeReference
D-fiber-based SensorDichloromethane, AcetoneNot specified~1 second optica.org
Multiphoton Electron Extraction Spectroscopy (MEES)BTEX1-28 pptNot specified mdpi.com
LSPR SensorVarious VOCsConcentration-dependentNot specified optica.org

Note: The data presented is for representative VOCs and may not directly reflect the performance for this compound.

Electrochemical Sensors

Electrochemical sensors operate by detecting changes in the electrical properties of a sensing material upon interaction with the target analyte. These sensors are known for their high sensitivity, low power consumption, and potential for miniaturization. alphasense.comosti.gov

Sensors based on Ionic Liquids:

Ionic liquids (ILs) are salts that are in a liquid state at or near room temperature. They have emerged as promising materials for electrochemical VOC sensors due to their negligible vapor pressure, high thermal stability, and tunable chemical properties. osti.govacs.org In an electrochemical cell, an IL-based electrolyte can absorb VOCs, leading to changes in the electrochemical behavior of the system. acs.org Techniques like cyclic voltammetry (CV) can be used to measure these changes, which can be correlated to the concentration of the VOC. osti.govosti.gov The unique voltammograms produced by different VOCs can also be used for their identification. acs.org

Integration with Neural Networks:

To enhance the selectivity and accuracy of electrochemical sensors, they are increasingly being coupled with machine learning algorithms, such as one-dimensional convolutional neural networks (1D-CNN). osti.govosti.gov The 1D-CNN can be trained to recognize the specific "fingerprint" of a VOC from its cyclic voltammogram, enabling the classification and quantification of different compounds in a mixture. osti.gov This approach holds significant potential for the selective detection of this compound in complex environments.

Table 2: Performance of an Intelligent Electrochemical Sensor for VOCs

AnalyteClassification AccuracyLimit of Detection (LOD)Reference
Methanol94.4% (test accuracy)9.3 µL osti.gov
Various VOCs99.09% (fivefold cross-validation)Not specified osti.gov

Note: This data illustrates the capability of the technology for various VOCs.

Quartz Crystal Microbalance (QCM) Sensors

Quartz Crystal Microbalance (QCM) sensors are highly sensitive mass-sensing devices. acs.orgwikipedia.org A QCM sensor consists of a thin quartz crystal that oscillates at a specific resonant frequency when an alternating voltage is applied. wikipedia.org The surface of the crystal is coated with a sensing material that has an affinity for the target analyte. mdpi.com

When this compound molecules adsorb onto the coated surface, the total mass of the crystal increases, leading to a decrease in its resonant frequency. acs.orgwikipedia.org This frequency shift is directly proportional to the mass of the adsorbed analyte and can be measured with high precision. wikipedia.org By selecting appropriate coating materials, such as specific polymers or ionic liquids, the selectivity of the QCM sensor towards aromatic compounds can be enhanced. mdpi.comnih.gov

QCM sensor arrays, where multiple QCMs with different coatings are used, can provide a unique response pattern for different VOCs, enabling their identification through pattern recognition techniques. nih.gov

Table 3: Characteristics of QCM Sensors for VOC Detection

Coating MaterialTarget Analyte(s)Concentration RangeReference
Ionic Liquids & Silicone OilToluene, Ethanol, Acetone, Dichloromethane0.6 - 117 mg/L nih.gov
Chromatographic AdsorbentsHexanal, Acetic acid, Z-3-hexenyl acetate, etc.Not specified researchgate.net

Note: The data presented is for representative VOCs and illustrates the potential application for this compound.

Conclusion of Research on 2 Methyl Butoxy Benzene

Synthesis of Key Research Findings and Methodological Advancements

A detailed synthesis of key research findings for 2-methylbutoxybenzene is challenging due to the scarcity of dedicated studies. General synthetic methods for alkyl phenyl ethers, such as the Williamson ether synthesis, are well-established in organic chemistry. This method typically involves the reaction of a phenoxide with an appropriate alkyl halide. In the hypothetical synthesis of 2-methylbutoxybenzene, this would involve the reaction of sodium phenoxide with a 1-halo-2-methylbutane. However, specific yields, optimal reaction conditions, and potential side products for this particular synthesis have not been extensively reported in the scientific literature.

Methodological advancements in the analysis of related aromatic compounds and ethers often involve techniques such as gas chromatography-mass spectrometry (GC-MS) for separation and identification, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. While these techniques would undoubtedly be applicable to the characterization of 2-methylbutoxybenzene, there are no notable publications detailing the development of specific analytical methods tailored to this compound. The PubChem database lists computed properties for 2-methylbutoxybenzene, such as its molecular weight and formula, but lacks experimental data derived from dedicated research. nih.gov

Broader Scientific and Industrial Implications of 2-Methyl-butoxy-benzene Research

Given the absence of specific research, any discussion of the broader scientific and industrial implications of 2-methylbutoxybenzene remains speculative and must be inferred from the general properties and applications of the alkyl phenyl ether class of compounds. Alkyl phenyl ethers, in general, find applications as solvents, intermediates in organic synthesis, and in the formulation of fragrances and pharmaceuticals. fobsourcify.comresearchgate.net

It is plausible that 2-methylbutoxybenzene could serve as a specialty solvent or as an intermediate in the synthesis of more complex molecules. The presence of the branched alkyl group might confer specific solubility or reactivity properties. However, without dedicated research into these potential applications, its actual industrial relevance is unknown. The broader class of polyphenyl ethers is known for its use in high-temperature lubricants and heat transfer fluids, but these are typically larger, more complex molecules. wikipedia.org The potential for 2-methylbutoxybenzene to serve as a monomer or building block in polymer chemistry is also an area that remains unexplored.

Concluding Perspectives and Outlook for Future Endeavors

Future endeavors could begin with the systematic synthesis and characterization of 2-methylbutoxybenzene. A thorough investigation of its physical properties, including boiling point, melting point, and spectroscopic data, would provide a foundational dataset for further research. Subsequent studies could explore its reactivity in various chemical transformations and evaluate its potential in areas where other alkyl phenyl ethers have found utility, such as in the synthesis of bioactive molecules or as a component in material science. Until such dedicated research is undertaken, 2-methylbutoxybenzene will remain a largely uncharacterized member of the alkyl phenyl ether family.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-butoxy-benzene, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of phenol derivatives with 2-methylbutyl halides under controlled conditions (e.g., K₂CO₃ in DMF at 80–100°C) is a common approach . Key parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may risk side reactions like elimination.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields in biphasic systems .
    • Validation : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., aromatic proton splitting, methyl/butoxy group integration). IR spectroscopy verifies ether (C-O-C) stretches (~1100 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity. Compare retention times against standards.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in electrophilic aromatic substitution (EAS)?

  • Methodological Answer :

  • Steric Effects : The bulky 2-methylbutoxy group directs EAS to the para position due to steric hindrance at ortho sites. Computational modeling (e.g., DFT) can predict substituent effects on transition-state geometries .
  • Electronic Effects : Electron-donating methoxy/butoxy groups activate the ring, favoring nitration or halogenation. Use Hammett constants (σ) to correlate substituent electronic profiles with reaction rates .
    • Experimental Design : Compare nitration outcomes (HNO₃/H₂SO₄) of this compound with less hindered analogs (e.g., methoxybenzene). Analyze product ratios via 1^1H NMR integration .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using multiple assays (e.g., antimicrobial disk diffusion vs. MIC assays) and cell lines .
  • Structural Analog Analysis : Compare bioactivity of this compound with analogs like 2-[(2-Methylphenoxy)methyl]benzoic Acid to isolate substituent effects .
  • Meta-Analysis : Pool data from studies with standardized protocols (e.g., OECD guidelines) to minimize variability in IC₅₀ values .

Q. What are the critical handling protocols for this compound under varying pH conditions?

  • Methodological Answer :

  • Stability : The compound is stable in neutral to mildly acidic/basic conditions (pH 5–9). Avoid strong acids (risk of ether cleavage) or bases (saponification if ester impurities exist) .
  • Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation.
  • Safety : Use PPE (gloves, goggles) and fume hoods. Refer to SDS for spill management (e.g., absorb with vermiculite) .

Data-Driven Research Questions

Q. How can computational tools predict the environmental persistence of this compound?

  • Methodological Answer :

  • QSPR Models : Use Quantitative Structure-Property Relationship (QSPR) software (e.g., EPI Suite) to estimate biodegradation half-lives and octanol-water partition coefficients (log Kₒw) .
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter to assess mobility and bioaccumulation potential .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer :

  • Probit Analysis : Fit sigmoidal curves to mortality data (e.g., LC₅₀ calculations) using software like GraphPad Prism .
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. 10 µM exposure) to identify significant effects on biomarkers (e.g., oxidative stress enzymes) .

Tables for Key Parameters

Parameter Optimal Range Analytical Method Reference
Reaction Temperature80–100°CThermocouple monitoring
Solvent Polarity (ε)DMF (ε = 36.7)Solvent screening assays
HPLC Mobile Phase70:30 Hexane:Ethyl AcetateUV-Vis detection (254 nm)
Biodegradation Half-Life (t½)30–60 days (predicted)EPI Suite simulation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.